molecular formula C8H9FO3S B13914097 2-Fluoro-4-((methylsulfonyl)methyl)phenol

2-Fluoro-4-((methylsulfonyl)methyl)phenol

Cat. No.: B13914097
M. Wt: 204.22 g/mol
InChI Key: OHHPSKQWLDXZIF-UHFFFAOYSA-N
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Description

2-Fluoro-4-((methylsulfonyl)methyl)phenol is an organic compound with the molecular formula C7H7FO3S It is a derivative of phenol, where the phenolic hydrogen is substituted by a fluorine atom and a methylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((methylsulfonyl)methyl)phenol typically involves the introduction of a fluorine atom and a methylsulfonylmethyl group to a phenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring. The methylsulfonylmethyl group can be added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-((methylsulfonyl)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-((methylsulfonyl)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((methylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The methylsulfonylmethyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-((methylsulfonyl)methyl)phenol is unique due to the presence of both a fluorine atom and a methylsulfonylmethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

2-fluoro-4-(methylsulfonylmethyl)phenol

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI Key

OHHPSKQWLDXZIF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)O)F

Origin of Product

United States

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